molecular formula C19H15ClN2O3S2 B285409 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B285409
M. Wt: 418.9 g/mol
InChI Key: RKXIFZMHYQVZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, it has been tested for its potential as an anti-inflammatory agent, with positive results in animal models.

Mechanism of Action

The exact mechanism of action of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the disruption of cellular pathways, ultimately leading to the death of cancer cells or the inhibition of bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, its potential as an anticancer and anti-inflammatory agent makes it a promising compound for further research.
One limitation of using 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide in lab experiments is its complex synthesis method. The multi-step process requires specialized equipment and expertise, making it challenging to produce in large quantities. Additionally, its potential toxicity and side effects need to be studied further before it can be considered for clinical use.

Future Directions

There are several future directions for research on 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. One direction is to study its potential as an anticancer agent further. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in clinical trials. Another direction is to study its potential as an antibiotic, particularly against antibiotic-resistant strains. Additionally, its potential as an anti-inflammatory agent needs to be studied further to determine its efficacy in treating inflammatory diseases. Finally, its toxicity and side effects need to be studied further to determine its safety for clinical use.
In conclusion, 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a promising compound that has potential therapeutic applications. Its complex synthesis method and potential toxicity need to be studied further, but its broad-spectrum antimicrobial activity and potential as an anticancer and anti-inflammatory agent make it a promising candidate for further research.

Synthesis Methods

The synthesis of 2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to form the final product.

properties

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C19H15ClN2O3S2/c20-13-3-1-12(2-4-13)15-10-26-19(22-15)27-11-18(23)21-14-5-6-16-17(9-14)25-8-7-24-16/h1-6,9-10H,7-8,11H2,(H,21,23)

InChI Key

RKXIFZMHYQVZEL-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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